2-Iodo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Iodo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains iodine, sulfur, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-thiophenecarboxaldehyde, trifluoromethylpyrimidine, and iodine.
Reaction Conditions: The reaction conditions often involve the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-(trifluoromethyl)pyrimidine: Lacks the thiophene ring.
6-(2-Thienyl)-4-(trifluoromethyl)pyrimidine: Lacks the iodine atom.
2-Iodo-6-(2-thienyl)pyrimidine: Lacks the trifluoromethyl group.
Uniqueness
2-Iodo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of all three functional groups (iodine, thiophene, and trifluoromethyl), which can impart distinct chemical and physical properties.
Properties
Molecular Formula |
C9H4F3IN2S |
---|---|
Molecular Weight |
356.11 g/mol |
IUPAC Name |
2-iodo-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H4F3IN2S/c10-9(11,12)7-4-5(14-8(13)15-7)6-2-1-3-16-6/h1-4H |
InChI Key |
OPMJXDUMOZATLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)I)C(F)(F)F |
Origin of Product |
United States |
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